4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester

説明

Structural Characterization and Nomenclature

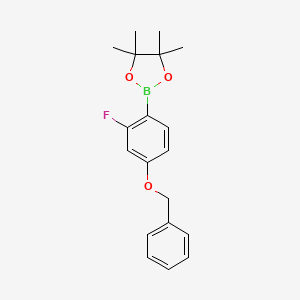

This compound possesses a well-defined molecular structure characterized by its molecular formula C₁₉H₂₂BFO₃ and molecular weight of 328.2 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1823170-17-7, providing unambiguous identification in chemical databases and literature. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This naming convention reflects the structural arrangement wherein the boron atom is incorporated into a six-membered dioxaborolane ring system containing four methyl substituents at the 4 and 5 positions.

The molecular structure features a phenyl ring bearing both fluorine and benzyloxy substituents in specific positional relationships. The fluorine atom occupies the 2-position relative to the boron-containing substituent, while the benzyloxy group is positioned at the 4-position of the aromatic ring. This substitution pattern creates a distinctive electronic environment that influences both the compound's reactivity and stability characteristics. The MDL number MFCD22419262 serves as an additional identifier for this compound in chemical databases and supplier catalogs.

The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System format recorded as CC1(C)OB(OC1(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F. This notation captures the complete connectivity pattern including the pinacol ester framework, the fluorinated aromatic system, and the benzyloxy substituent. The International Chemical Identifier key GZZQURYDPPCTSI-UHFFFAOYSA-N provides a unique digital fingerprint for database searching and compound identification purposes.

Key Functional Groups and Electronic Properties

The molecular architecture of this compound incorporates several critical functional groups that collectively determine its chemical behavior and synthetic utility. The pinacol boronic ester moiety serves as the primary reactive center, consisting of a boron atom bonded to two oxygen atoms within a cyclic framework containing four methyl groups. This structural arrangement provides enhanced stability compared to free boronic acids while maintaining reactivity toward transmetalation processes essential for cross-coupling reactions.

The fluorine substituent at the 2-position introduces significant electronic effects through its high electronegativity and minimal steric footprint. Fluorine's electron-withdrawing nature influences the electron density distribution throughout the aromatic system, potentially affecting both the reactivity of the boronic ester group and the overall molecular dipole moment. This electronic perturbation can influence reaction kinetics and selectivity in synthetic transformations, particularly in palladium-catalyzed cross-coupling processes where electronic factors play crucial roles in determining reaction outcomes.

The benzyloxy functional group represents a protected hydroxyl equivalent that provides additional synthetic versatility. This group consists of a phenyl ring connected through a methylene bridge to an oxygen atom that forms an ether linkage with the main aromatic system. The benzyloxy substituent can serve multiple roles in synthetic sequences, including protection of hydroxyl functionality, participation in additional coupling reactions, or serving as a directing group for subsequent transformations. The aromatic character of the benzyl component also contributes to the overall electronic properties of the molecule through potential π-π interactions and extended conjugation effects.

| Functional Group | Position | Electronic Effect | Synthetic Role |

|---|---|---|---|

| Pinacol boronic ester | Main reactive center | Electrophilic boron center | Cross-coupling partner |

| Fluorine | 2-position | Electron-withdrawing | Electronic modulation |

| Benzyloxy | 4-position | Electron-donating resonance | Protected hydroxyl, directing group |

| Aromatic system | Core structure | π-electron system | Coupling framework |

Historical Context in Organoboron Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry evolution, particularly the advancement of pinacol boronic esters as synthetic reagents. The foundational work in organoboron chemistry traces back to the early 20th century, but the modern era began with the development of hydroboration reactions and subsequently expanded with the introduction of cross-coupling methodologies. The Suzuki reaction, first published in 1979 by Akira Suzuki, established boronic acids and their derivatives as essential components in carbon-carbon bond formation strategies.

Pinacol boronic esters gained prominence as alternatives to free boronic acids due to their enhanced stability and ease of handling under ambient conditions. The bis(pinacolato)diboron reagent, developed as a commercially available source for generating pinacol boronic esters, revolutionized the accessibility of these compounds for synthetic applications. Unlike some other diboron compounds, bis(pinacolato)diboron exhibits remarkable stability toward moisture and can be handled in air without special precautions. This practical advantage facilitated widespread adoption of pinacol boronic esters in synthetic laboratories worldwide.

The specific structural features present in this compound reflect sophisticated understanding of structure-activity relationships in organoboron chemistry. The incorporation of fluorine substituents addresses the need for electronically modified aryl boronic esters that can participate in challenging cross-coupling reactions or provide access to fluorinated organic compounds. Fluorinated aromatics have gained increasing importance in pharmaceutical and materials science applications, driving demand for efficient synthetic routes to these targets.

The benzyloxy functionality represents strategic incorporation of protected alcohol derivatives that can be revealed or further functionalized in subsequent synthetic steps. This approach aligns with modern synthetic strategies that emphasize functional group compatibility and orthogonal reactivity patterns. The historical development of protecting group strategies in organic synthesis directly influenced the design of compounds like this compound, where multiple functional groups coexist without mutual interference during synthetic transformations.

The recognition of Akira Suzuki, Richard Heck, and Ei-ichi Negishi with the 2010 Nobel Prize in Chemistry for their contributions to palladium-catalyzed cross-coupling reactions validated the fundamental importance of organoboron chemistry in modern synthetic methodology. This recognition underscored the transformative impact of boronic acid chemistry on pharmaceutical synthesis, materials science, and academic research, providing historical context for continued development of specialized boronic ester derivatives like this compound.

特性

IUPAC Name |

2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQURYDPPCTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules.

Mode of Action

The compound is a boronic acid derivative and is often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent.

Biochemical Pathways

Boronic acid derivatives are known to participate in various biochemical pathways due to their ability to interact with different biological targets.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph. This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Boronic acid derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects, depending on their specific structures and targets.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which could affect the compound’s stability and reactivity, is considerably accelerated at physiological pH.

生化学分析

Biochemical Properties

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has implications in therapeutic applications. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, forming stable complexes that can be utilized in biochemical assays and drug delivery systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of boronic acid and other degradation products. In in vitro studies, the effects of this compound on cellular function can be observed over a period of hours to days, depending on the concentration and exposure time. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity, organ damage, and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The effects of this compound on metabolic flux and metabolite levels can be significant, particularly in tissues with high metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

生物活性

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This compound, characterized by its unique structure, including a benzyloxy group and a fluorine atom on the aromatic ring, is a derivative of arylboronic acids. Its molecular formula is C₁₉H₂₂BFO₃, with a molecular weight of approximately 328.19 g/mol. The compound is typically solid at room temperature, with a melting point ranging from 81 to 85 °C and a density of about 1.1 g/cm³ .

This compound exhibits biological activity primarily through its interactions with various biological molecules, particularly enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions. This property is crucial in drug design, particularly for inhibitors targeting glycosidases or proteases .

Therapeutic Potential

Research indicates that derivatives of boronic acids, including this compound, may serve as potential therapeutic agents. They have been explored for their role in developing inhibitors for enzymes such as g-secretase and various receptors involved in neurological pathways . The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Benzyloxy-2-fluorophenylboronic acid pinacol ester | C₁₉H₂₂BFO₃ | Different position of the benzyloxy group; distinct reactivity patterns |

| 3-Benzyloxy-4-fluorophenylboronic acid pinacol ester | C₁₉H₂₂BFO₃ | Similar molecular weight but differs in fluorine positioning; potential variations in biological activity |

| 4-Carboxy-2-fluorophenylboronic acid pinacol ester | C₁₉H₂₂BFO₃ | Contains a carboxylic group instead of a benzyloxy group; different chemical properties and applications |

The unique substitution pattern of this compound may influence its reactivity and potential applications in both organic synthesis and medicinal chemistry .

Case Studies

Several studies have evaluated the biological activity of boronic acid derivatives:

- Inhibition Studies : Research conducted by Owens et al. (2003) demonstrated that boronic acids can effectively inhibit g-secretase, an enzyme implicated in Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing inhibitory potency .

- Receptor Interaction : A study by Van Calenbergh et al. (2002) explored the interaction of boronic acids with human vanilloid receptor 1. The findings suggested that modifications like those present in this compound could improve binding affinity .

- Synthetic Applications : The compound has been utilized as a versatile building block in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules with potential biological activity .

科学的研究の応用

Organic Synthesis

The primary application of 4-(benzyloxy)-2-fluorophenylboronic acid pinacol ester lies in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides in the presence of a palladium catalyst.

In medicinal chemistry, boronic acids are recognized for their ability to interact with biological molecules, which can lead to the development of new pharmaceuticals. The presence of fluorine enhances the binding properties of drugs, making compounds like this compound valuable in drug design.

Case Study: Interaction with Biological Targets

Research has indicated that this compound can effectively participate in cross-coupling reactions with various electrophiles, showcasing its versatility as a coupling partner. Studies on its interaction with enzymes suggest potential therapeutic applications, particularly in targeting specific metabolic pathways .

Material Science

The applications of boronic acids extend into material science, particularly in the development of organic light-emitting diodes (OLEDs). The unique structural features of compounds like this compound may enhance their properties for electronic applications.

Potential Applications in OLEDs

- Reactivity : The combination of fluorine and the benzyloxy group may improve charge transport properties.

- Stability : The pinacol ester enhances thermal stability, making it suitable for use in electronic devices.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Benzyloxy Derivatives with Ortho-Substituents

4-Benzyloxy-2-formylphenylboronic Acid Pinacol Ester (CAS: 2695516-89-1)

- Structure : Formyl group at position 2 instead of fluorine.

- Applications : The formyl group enables further functionalization (e.g., condensation reactions) but may reduce stability compared to fluorine.

- Hazard Profile : Classified with GHS warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester (CAS: 2121514-21-2)

- Structure : Additional fluorine at position 6.

- Reactivity : Enhanced electron-withdrawing effects may accelerate cross-coupling reactions but could complicate regioselectivity .

2-Fluoro Derivatives with Para-Substituents

4-Cyano-2-fluorophenylboronic Acid Pinacol Ester (CAS: N/A) Structure: Cyano group at position 4. Properties: The electron-withdrawing cyano group increases electrophilicity, improving reactivity in aryl coupling but may reduce solubility .

4-Acetyl-2-fluorobenzeneboronic Acid Pinacol Ester (CAS: 1807685-51-3)

- Structure : Acetyl group at position 4.

- Applications : Useful in ketone-based derivatization; acetyl groups can participate in nucleophilic additions .

2-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic Acid Pinacol Ester (CAS: N/A)

Functional Group Replacements

4-(Cbz-Amino)-2-fluorophenylboronic Acid Pinacol Ester (CAS: 1218791-13-9) Structure: Cbz-protected amino group replaces benzyloxy. Applications: Useful in peptide coupling and prodrug synthesis due to the amino functionality .

2-Carbamoyl-4-fluorobenzeneboronic Acid Pinacol Ester (CAS: N/A)

Structural Analogs with Heterocyclic Moieties

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS: 2096340-29-1) Structure: Piperazinylmethyl group at position 2. Applications: Potential use in CNS-targeting drugs due to the piperazine moiety .

Comparative Analysis Table

準備方法

Synthesis of 4-(Benzyloxy)-2-fluorophenylboronic acid

The initial step involves synthesizing the 4-(Benzyloxy)-2-fluorophenylboronic acid, which can be prepared by directed lithiation or halogen-metal exchange of the corresponding aryl halide, followed by quenching with a boron electrophile such as triisopropyl borate or boronic acid derivatives.

Typical procedure:

- Start with 4-benzyloxy-2-fluorobromobenzene or a related halogenated precursor.

- Treat with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78°C) to form the aryllithium intermediate.

- Quench with triisopropyl borate or boron tribromide to introduce the boronic acid group.

- Acidic workup yields the boronic acid.

This step requires anhydrous and oxygen-free conditions to prevent decomposition.

Esterification with Pinacol

The boronic acid intermediate is then esterified with pinacol to form the pinacol boronate ester. This step is typically conducted by:

- Mixing the boronic acid with pinacol in anhydrous solvent such as toluene or dichloromethane.

- Heating the mixture under reflux or at room temperature with a dehydrating agent or molecular sieves to drive the esterification.

- The reaction is often carried out under an inert atmosphere (nitrogen or argon) to avoid hydrolysis.

The reaction proceeds as follows:

$$

\text{Ar-B(OH)2} + \text{pinacol} \rightarrow \text{Ar-B(pinacol ester)} + H2O

$$

The product is isolated by standard purification methods such as extraction, filtration, and recrystallization.

Research Findings and Data Analysis

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation and borylation | n-BuLi, -78°C, triisopropyl borate | 70-85 | Requires strict anhydrous and inert conditions |

| Esterification with pinacol | Pinacol, toluene, reflux, molecular sieves | 80-95 | Inert atmosphere; removal of water critical |

These yields are consistent with literature reports for similar arylboronic acid pinacol esters.

Purity and Characterization

- Purity is typically confirmed by NMR spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F NMR).

- Mass spectrometry confirms molecular weight (328.19 g/mol).

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) may be used for purity assessment.

- Crystallographic data, if available, confirm the ester formation and substitution pattern.

Comparative Analysis with Related Compounds

| Feature | 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester | Related Boronic Acid Pinacol Esters (e.g., 2,6-difluoro derivative) |

|---|---|---|

| Aromatic Substitution | Benzyloxy at 4-position, fluorine at 2-position | Benzyloxy at 4-position, difluoro at 2,6-positions |

| Molecular Weight (g/mol) | 328.19 | ~364.18 |

| Synthesis Complexity | Moderate | Slightly higher due to multiple fluorines |

| Stability | Stable under inert atmosphere, sensitive to moisture | Similar stability profile |

| Application | Suzuki-Miyaura coupling, organic synthesis intermediate | Similar applications |

The presence of a single fluorine atom influences electronic properties and reactivity, which may affect coupling efficiency and selectivity.

Summary of Preparation Protocol

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogen-metal exchange | Aryl bromide, n-BuLi, -78°C | Aryllithium intermediate |

| 2 | Borylation | Triisopropyl borate, acidic workup | 4-(Benzyloxy)-2-fluorophenylboronic acid |

| 3 | Esterification with pinacol | Pinacol, toluene, reflux, inert atmosphere | This compound |

Practical Considerations and Notes

- Inert atmosphere : Use nitrogen or argon to avoid oxidation and hydrolysis.

- Anhydrous solvents : Essential to prevent boronic acid degradation.

- Temperature control : Low temperature for lithiation; reflux or room temperature for esterification.

- Purification : Recrystallization or chromatography may be required for high purity.

- Storage : Store product at 2-8°C in sealed containers to maintain stability.

Q & A

Q. What are the recommended synthetic routes for 4-(benzyloxy)-2-fluorophenylboronic acid pinacol ester?

The compound is typically synthesized via a two-step process:

Functionalization of the aromatic ring : Introduce the benzyloxy and fluorine substituents through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, fluorination can be achieved using Selectfluor™ or via diazotization followed by Balz-Schiemann reaction .

Boronic ester formation : React the substituted aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) under inert conditions. Solvents like dioxane or THF are commonly used, with temperatures ranging from 80–100°C .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : and NMR are critical for verifying substituent positions. For instance, the fluorine atom in the 2-position causes distinct splitting patterns in NMR due to coupling () .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]) and isotopic pattern matching the molecular formula.

- HPLC-PDA : Purity (>97%) is validated using reverse-phase HPLC with photodiode array detection, as referenced in supplier specifications .

Advanced Research Questions

Q. How does the fluorine substituent influence Suzuki-Miyaura coupling efficiency in this compound?

The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the boron-bound carbon, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the benzyloxy group (at 4-position) may reduce coupling yields. Methodological optimization :

Q. What are the stability challenges of this compound under varying storage conditions?

- Hydrolysis : The boronic ester is prone to hydrolysis in humid environments, forming the boronic acid. Store under inert gas (N2/Ar) at 2–8°C in sealed, desiccated containers .

- Light Sensitivity : UV exposure may degrade the benzyloxy group. Use amber vials and avoid prolonged light exposure during handling.

- Thermal Decomposition : TGA data for analogous compounds (e.g., 4-carboxymethylphenylboronic ester) show stability up to 165°C, but decomposition products (e.g., pinacol and fluorophenol) form above 170°C .

Q. How can conflicting reactivity data in literature be resolved for this compound?

Discrepancies in reported yields or side reactions often arise from:

- Catalyst Purity : Residual Pd in commercial catalysts can alter reaction pathways. Pre-purify catalysts via recrystallization or use Pd-free methods (e.g., Chan-Lam coupling) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents. Conduct solvent screening with Kamlet-Taft parameters to optimize polarity .

- Substrate Equivalents : Excess boronic ester (1.5–2.0 eq.) mitigates protodeboronation but increases purification complexity. Balance stoichiometry using kinetic studies .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?

The boronic ester moiety enables dynamic covalent chemistry for COF assembly. For example:

- Condensation Reactions : React with polyhydroxy aromatics (e.g., hexahydroxytriphenylene) to form boroxine-linked frameworks. Adjust stoichiometry (1:1 molar ratio) and solvent (mesitylene/dioxane) to control crystallinity .

- Post-Synthetic Modification : The benzyloxy group can be deprotected (e.g., H2/Pd-C) to introduce hydroxyl groups for functionalizing COF pores .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | >85% |

| Base | Cs2CO3 | Minimizes hydrolysis |

| Solvent | Dioxane/H2O (4:1) | Enhances solubility |

| Temperature | 90°C | Balances rate and stability |

Q. Table 2. Stability Assessment Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Humidity (75% RH, 25°C) | Hydrolysis to boronic acid | Storage with molecular sieves |

| UV Light (254 nm) | Benzyloxy cleavage | Amber glassware |

| Heat (150°C, 24h) | Pinacol elimination | Avoid prolonged heating |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。